(Z)-3-(3-Aminophenyl)acrylic acid
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Overview
Description
(Z)-3-(3-Aminophenyl)acrylic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of an amino group attached to the phenyl ring and a carboxylic acid group at the end of the prop-2-enoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-Aminophenyl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-nitrobenzaldehyde.
Reduction: The nitro group in 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Knoevenagel Condensation: The resulting 3-aminobenzaldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale reduction of 3-nitrobenzaldehyde using industrial hydrogenation equipment.
Condensation Reaction: Conducting the Knoevenagel condensation in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-Aminophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-3-(3-Aminophenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(3-Aminophenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-aminophenyl)prop-2-enoic acid: The trans isomer of the compound.
3-(3-aminophenyl)propanoic acid: A saturated analog without the double bond.
3-(4-aminophenyl)prop-2-enoic acid: An isomer with the amino group in the para position.
Uniqueness
(Z)-3-(3-Aminophenyl)acrylic acid is unique due to its specific configuration (Z-isomer) and the position of the amino group on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
(Z)-3-(3-aminophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXMJSYJCFTLJB-PLNGDYQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-56-8 |
Source
|
Record name | NSC31674 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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